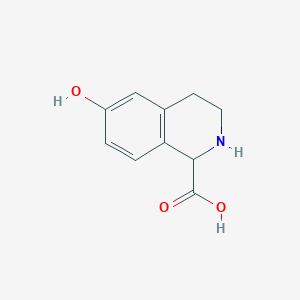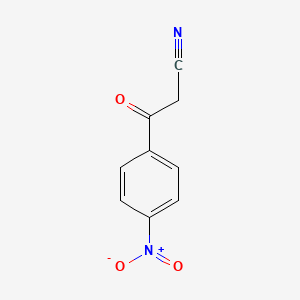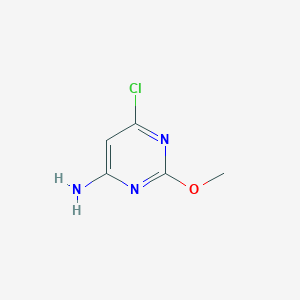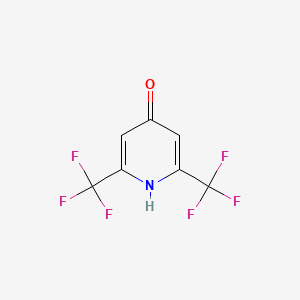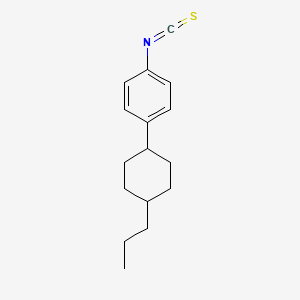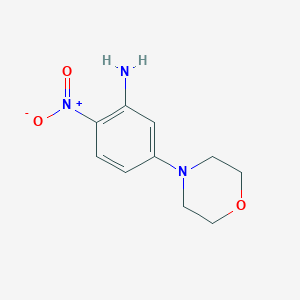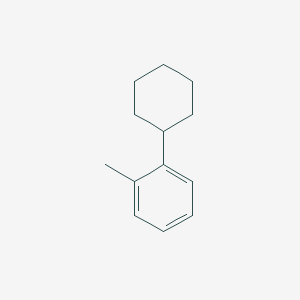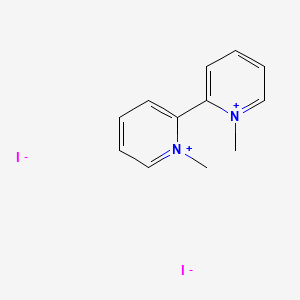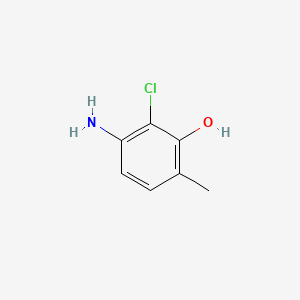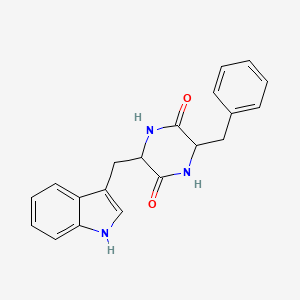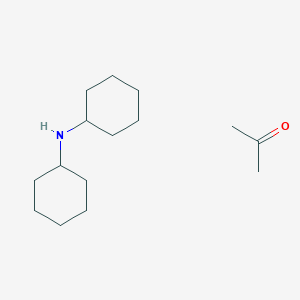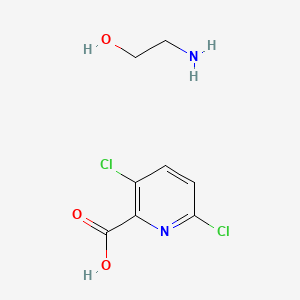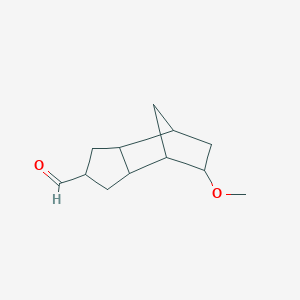
2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt” is a chemical compound with the formula (C8H8.C4H2O3.Na)x . It is a polymer that is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula (C8H8.C4H2O3.Na)x . This indicates that it is a polymer made up of repeating units of 2,5-Furandione (C4H2O3), ethenylbenzene (C8H8), and sodium (Na).Physical And Chemical Properties Analysis
This compound appears as a solid or liquid . It is insoluble to soluble in water and is stable under normal conditions . The molecular weight is not specified .Wissenschaftliche Forschungsanwendungen
Sodium Sulfonate-Functionalized Polymers
Studies have shown that sodium sulfonate-functionalized polymers, such as poly(ether ether ketone)s, exhibit significant properties such as amorphous structures, increased glass transition temperatures with the content of sodium sulfonate groups, and improved thermal stability and solubility. These polymers are synthesized via aromatic nucleophilic substitution, indicating their potential in high-performance applications due to their thermal and chemical resistivity (Wang, Chen, & Xu, 1998).
Proton Exchange Membranes
Sulfonated poly(phenylene)-block-poly(ethersulfone) polymers have been prepared for use in proton exchange membrane fuel cells. These polymers show stability against nucleophilic attacks, which is crucial for fuel cell operation. The number of sulfonic acid groups, controlled during synthesis, affects the polymer's ion exchange capacity, water uptake, and proton conductivity, essential for their efficiency in fuel cell applications (Jang et al., 2017).
Gas Dehumidification Membranes
Poly(ether ether ketone) with high content of sodium sulfonate groups has been highlighted for its excellent thermal stability, high permeability of water vapor, and selective permeation of water vapor over nitrogen. These characteristics make such polymers suitable as materials for gas dehumidification membranes, indicating their potential in industrial dehydration processes or air conditioning systems (Wang, Li, Chen, & Xu, 1999).
Conductive Polymers
The interaction between single-walled carbon nanotubes and anionic conjugated polyelectrolytes, such as poly[2,5-bis(3-sulfonatopropoxy)-1,4-phenylene-alt-1,4-phenylene) sodium salt, has demonstrated efficient supramolecular polymer−nanotube assembly. These complexes exhibit electrical conductivity, suggesting their utility in creating conductive patterns on surfaces, which could be beneficial for electronic or optoelectronic applications (Cheng et al., 2008).
Safety And Hazards
Zukünftige Richtungen
This compound is primarily used for research purposes . It’s also used as a film-forming agent, a non-metallic material, and an adhesive . In the polymer industry, it’s used as a film-forming agent and a dispersing agent in paints, inks, and coatings . Its future directions could involve further exploration of these applications and potentially discovering new ones.
Eigenschaften
CAS-Nummer |
68037-40-1 |
|---|---|
Produktname |
2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt |
Molekularformel |
C12H10NaO3+ |
Molekulargewicht |
225.19 g/mol |
IUPAC-Name |
sodium;furan-2,5-dione;styrene |
InChI |
InChI=1S/C8H8.C4H2O3.Na/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h2-7H,1H2;1-2H;/q;;+1 |
InChI-Schlüssel |
AGYUYWQDVRLUBV-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+] |
Kanonische SMILES |
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+] |
Andere CAS-Nummern |
68037-40-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



